molecular formula C5H6N4O B182994 2,6-Diamino-3-nitrosopyridine CAS No. 89323-10-4

2,6-Diamino-3-nitrosopyridine

Cat. No. B182994
CAS RN: 89323-10-4
M. Wt: 138.13 g/mol
InChI Key: ZURVYWKHGDMWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-3-nitrosopyridine is a chemical compound that has been the subject of various studies due to its potential applications and interesting chemical properties. It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N. The compound is characterized by the presence of amino groups at the 2 and 6 positions and a nitroso group at the 3 position on the pyridine ring.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine through a series of reactions including substitution, oxidation, nitration, and ammoniation . Another compound, N,N1-bis(2-nitro-benzodifuroxanyl)-3,5-dinitro-2,6-diaminopyridine, was synthesized from 2,6-diaminopyridine and trinitrotrichlorobenzene under mild conditions, achieving high yields . These studies provide insights into the synthetic routes that could potentially be adapted for the synthesis of 2,6-Diamino-3-nitrosopyridine.

Molecular Structure Analysis

The molecular structure of 2,6-diaminopyridine derivatives has been extensively studied. X-ray diffraction analysis has been used to characterize the crystalline structures of various salts formed with carboxylic acids . These studies reveal the presence of supramolecular synthons and extensive hydrogen bonding interactions, which are crucial for understanding the molecular structure of 2,6-diaminopyridine derivatives.

Chemical Reactions Analysis

The reactivity of 2,6-diaminopyridine derivatives has been analyzed in several papers. For example, the reaction activity of 3-methoxy-5-chloro-2,6-dinitropyridine was investigated, providing valuable information on the chemical behavior of nitro- and amino-substituted pyridines . Additionally, the formation of hydrogen-bonded supramolecular structures in N(4)-substituted 2,4-diamino-6-benzyloxy-5-nitrosopyrimidines indicates the potential for various chemical reactions due to the polarized molecular-electronic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-diaminopyridine derivatives have been characterized using various analytical techniques. Infrared spectroscopy, melting point determination, and elemental analysis have been employed to ascertain the properties of organic salts assembled from 2,6-diaminopyridine and different carboxylic acids . These studies highlight the role of weak and strong hydrogen bonding in the crystal packing of these compounds, which is essential for understanding their physical properties.

Scientific Research Applications

  • Antimalarial Properties: A study by Colbry, Elslager, and Werbel (1984) discussed the synthesis and antimalarial activity of 2,4-diamino-6-[(aryl)thio, sulfinyl, and sulfonyl]pyrido-[3,2-d]pyrimidines, a series derived from 2,6-dichloropyridine, which is closely related to 2,6-Diamino-3-nitrosopyridine. The compounds exhibited notable antimalarial properties【Colbry, Elslager, & Werbel, 1984】.

  • Compatibility in Composite Explosives: Li, Wang, and Lin (2016) studied the compatibility of 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), closely related to 2,6-Diamino-3-nitrosopyridine, with various energetic materials for use in composite explosives. They found compatibility with several energetic materials, highlighting its potential application in explosives【Li, Wang, & Lin, 2016】.

  • Molecular Adducts with Nitro-substituted Aromatic Carboxylic Acids: Research by Smith, Pascoe, Kennard, and Byriel (1999) involved the formation of molecular adducts of 2,6-diaminopyridine with nitro-substituted aromatic carboxylic acids. This study provides insights into how 2,6-Diamino-3-nitrosopyridine could interact with other compounds, which is important for pharmaceutical and chemical synthesis applications【Smith et al., 1999】.

  • Oxidative Amination Reaction: Liu Zu-liang (2009) explored the oxidative amination reaction of 2,6-Diamino-3,5-dinitropyridine and its N-oxide. The study examined the effects of various conditions on the yields of target compounds, which is crucial for understanding the chemical behavior of 2,6-Diamino-3-nitrosopyridine in synthetic processes【Liu Zu-liang, 2009】.

  • Use in Nonlinear Optical Co-Crystals: Krishnakumar, Mani, and Nagalakshmi (2012) investigated the properties of 2,6-diaminopyridine–4-nitrophenolate–4-nitrophenol co-crystals. The findings suggest potential applications of 2,6-Diamino-3-nitrosopyridine in the development of materials for optical technologies【Krishnakumar, Mani, & Nagalakshmi, 2012】.

  • Synthesis and Characterization: Xiang-li (2009) focused on the synthesis and characterization of 2,6-Diamino-3,5-dinitropyridine (DADNP), a compound closely related to 2,6-Diamino-3-nitrosopyridine. The study provides valuable insights into the synthesis process and the properties of these compounds, relevant for their practical applications【Xiang-li, 2009】.

Safety And Hazards

2,6-Diamino-3-nitrosopyridine can cause eye and skin irritation. If ingested, it can cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea . Inhalation of this compound can cause respiratory tract irritation .

properties

IUPAC Name

3-nitrosopyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-4-2-1-3(9-10)5(7)8-4/h1-2H,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURVYWKHGDMWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237616
Record name 2,6-Diamino-3-nitrosopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diamino-3-nitrosopyridine

CAS RN

89323-10-4
Record name 2,6-Diamino-3-nitrosopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089323104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 89323-10-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263770
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Diamino-3-nitrosopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIAMINO-3-NITROSOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EF6M609BK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diamino-3-nitrosopyridine
Reactant of Route 2
Reactant of Route 2
2,6-Diamino-3-nitrosopyridine
Reactant of Route 3
2,6-Diamino-3-nitrosopyridine
Reactant of Route 4
Reactant of Route 4
2,6-Diamino-3-nitrosopyridine
Reactant of Route 5
2,6-Diamino-3-nitrosopyridine
Reactant of Route 6
Reactant of Route 6
2,6-Diamino-3-nitrosopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.